molecular formula C19H24O2 B040766 (3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione CAS No. 120542-30-5

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione

Cat. No.: B040766
CAS No.: 120542-30-5
M. Wt: 284.4 g/mol
InChI Key: PKBSUKKDDVLORF-JTZSMWBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Antagonist-G is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the production of Antagonist-G involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Antagonist-G undergoes various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with different protecting groups are used in SPPS for substitution reactions.

Major Products:

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Antagonist-G has a wide range of scientific research applications:

Comparison with Similar Compounds

    Vasopressin Antagonists: Compounds like conivaptan and tolvaptan also target vasopressin receptors but differ in their chemical structure and specificity.

    Neuropeptide Antagonists: Compounds such as substance P antagonists share similar mechanisms of action but target different receptors.

Uniqueness: Antagonist-G is unique due to its dual action as a vasopressin antagonist and a weak antagonist of gastrin-releasing peptide and bradykinin . This dual activity makes it a valuable tool in research on multiple signaling pathways and its potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-17H,3-9H2,1-2H3/t12-,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSUKKDDVLORF-JTZSMWBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923461
Record name 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120542-30-5
Record name Anthrasteroid 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Reactant of Route 2
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Reactant of Route 3
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Reactant of Route 4
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Reactant of Route 5
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Reactant of Route 6
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione

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